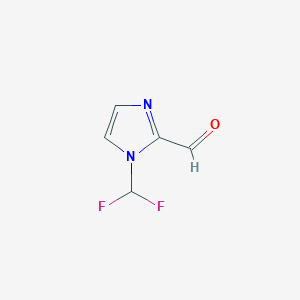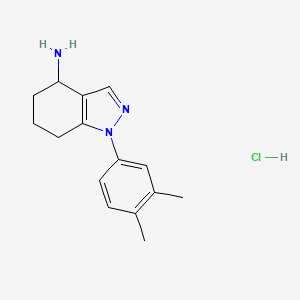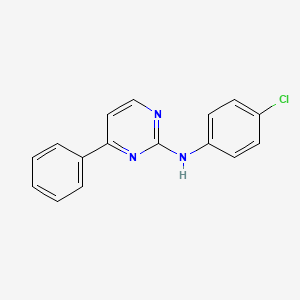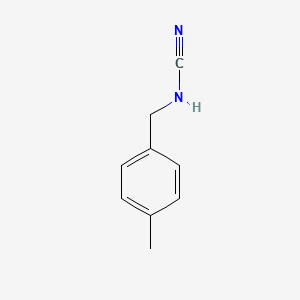
(4-メチルベンジル)シアナミド
概要
説明
(4-Methylbenzyl)cyanamide is a chemical compound with the molecular formula C9H10N2 and a molecular weight of 146.19 .
Synthesis Analysis
The synthesis of cyanamides, including (4-Methylbenzyl)cyanamide, has diversified significantly in recent years . For instance, one method involves the reaction of thiazolidin-2-cyanamide and substituted benzyl bromide compounds in acetonitrile at room temperature . This reaction yields 3-(2′-substituted benzyl)thiazolidin-2-cyanamide derivatives in good yields .Molecular Structure Analysis
The InChI code for (4-Methylbenzyl)cyanamide is 1S/C9H10N2/c1-8-2-4-9(5-3-8)6-11-7-10/h2-5,11H,6H2,1H3 . This code provides a unique identifier for the molecule, which can be used to retrieve its structure from databases.Chemical Reactions Analysis
Cyanamides, including (4-Methylbenzyl)cyanamide, have been used in a variety of chemical reactions . They have been applied in cycloaddition chemistry, aminocyanation reactions, as well as electrophilic cyanide-transfer agents . They also exhibit unique radical and coordination chemistry .Physical and Chemical Properties Analysis
(4-Methylbenzyl)cyanamide is typically stored at refrigerated temperatures . It has a molecular weight of 146.19 .科学的研究の応用
ヘテロ環の合成
(4-メチルベンジル)シアナミド: は、様々なヘテロ環化合物の合成に用いられます。これらの構造は、数多くの生物活性分子中に存在するため、医薬品化学において非常に重要です。 シアナミド基は、環化や環状付加などの反応を通じて、ヘテロ環の構築のためのビルディングブロックとして機能することができます .
アミノシアノ化反応
有機合成において、アミノシアノ化は、分子にアミン基とシアノ基の両方を導入する貴重な反応です。(4-メチルベンジル)シアナミドは、アミノシアノ化における試薬として機能し、医薬品や農薬の重要な中間体であるアミノニトリルの合成への直接的な経路を提供します .
求電子性シアニド転移剤
この化合物は、求電子性シアニド転移剤として機能することができます。 この用途は、シアノ基(-CN)の導入が、ニトリル、アミド、その他の窒素含有官能基の形成につながる可能性がある有機合成の分野において重要です .
ラジカル反応
(4-メチルベンジル)シアナミド: は、その独特のNCN結合性により、ラジカル反応に参加することができます。 これにより、炭素中心ラジカルが形成され、重合や複雑な有機分子の合成など、様々な合成変換にさらに利用することができます .
配位化学
シアナミド部分は、配位化学において配位子として機能し、遷移金属と錯体を形成することができます。 これらの錯体は、触媒、材料科学、および生物系モデルとして、潜在的な用途を有しています .
非毒性シアニド源
遊離シアン化水素(HCN)や金属シアン化物に対するより安全な代替手段として、(4-メチルベンジル)シアナミドは、研究室において非毒性シアニド源として使用することができます。 これは、特に、高毒性物質の取り扱いが懸念される中小企業や研究室にとって重要です .
農業化学
農業化学の分野では、シアナミドとその誘導体は、肥料や成長調整剤としての潜在的な用途について研究されています。 シアナミド基の反応性を利用して、植物の生育に不可欠な栄養素である窒素を放出することができます .
材料科学
(4-メチルベンジル)シアナミド: は、材料科学、特に、熱安定性の向上や特定の電子特性などのユニークな特性を持つ新規材料の開発において、用途が見出される可能性があります。 その反応性は、所望の機能を持つ材料を合成するために調整することができます .
Safety and Hazards
The safety data sheet for (4-Methylbenzyl)cyanamide indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .
将来の方向性
The use and application of substituted cyanamides in synthetic chemistry have increased significantly in the last decade . This trend is likely to continue as more sustainable and robust synthetic routes to these compounds are developed . The unique properties of cyanamides, including their ability to participate in a variety of chemical reactions, make them a promising area of research .
作用機序
Target of Action
Cyanamide, a related compound, has been shown to interact with targets such as cathepsin k and carbonic anhydrase 2
Mode of Action
For instance, some cyanamides have been found to interact with the ergosterol present in the fungal plasmatic membrane
Biochemical Pathways
For example, they can participate in reactions involving free radical bromination, nucleophilic substitution, and oxidation
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
For instance, they can cause changes in cell division and cytoskeleton formation
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, cyanides, which are structurally related to cyanamides, can be affected by various environmental factors
生化学分析
Biochemical Properties
(4-Methylbenzyl)cyanamide plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes and proteins, facilitating reactions that involve the transfer of the nitrile group. For instance, it can act as a substrate for enzymes that catalyze nucleophilic substitution reactions. The interactions between (4-Methylbenzyl)cyanamide and these biomolecules are typically characterized by non-covalent bonds, such as hydrogen bonds and hydrophobic interactions .
Cellular Effects
The effects of (4-Methylbenzyl)cyanamide on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, (4-Methylbenzyl)cyanamide can affect the expression of genes involved in metabolic pathways, leading to changes in the levels of various metabolites. Additionally, it can alter cell signaling pathways by interacting with specific receptors or enzymes, thereby influencing cellular responses .
Molecular Mechanism
At the molecular level, (4-Methylbenzyl)cyanamide exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. This binding often involves interactions with the active site of the enzyme, leading to changes in the enzyme’s conformation and activity. Furthermore, (4-Methylbenzyl)cyanamide can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Methylbenzyl)cyanamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (4-Methylbenzyl)cyanamide can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to (4-Methylbenzyl)cyanamide can result in changes in cellular function, such as alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of (4-Methylbenzyl)cyanamide vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Toxic or adverse effects may also be observed at high doses, including cellular damage and disruption of normal cellular processes .
Metabolic Pathways
(4-Methylbenzyl)cyanamide is involved in several metabolic pathways, including those related to the synthesis and degradation of organic compounds. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, (4-Methylbenzyl)cyanamide can be metabolized by enzymes that catalyze the hydrolysis of nitrile groups, leading to the formation of other compounds .
Transport and Distribution
The transport and distribution of (4-Methylbenzyl)cyanamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. For instance, (4-Methylbenzyl)cyanamide can be transported across cell membranes by passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters .
Subcellular Localization
(4-Methylbenzyl)cyanamide is localized within various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its activity and function can be influenced by its localization, as different compartments provide distinct microenvironments that affect the compound’s interactions with biomolecules. Targeting signals and post-translational modifications may also play a role in directing (4-Methylbenzyl)cyanamide to specific compartments .
特性
IUPAC Name |
(4-methylphenyl)methylcyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-8-2-4-9(5-3-8)6-11-7-10/h2-5,11H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORXOALXSRJQEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone](/img/structure/B1453252.png)
![2-{3-[(Difluoromethyl)sulfanyl]-4-methoxyphenyl}acetonitrile](/img/structure/B1453256.png)
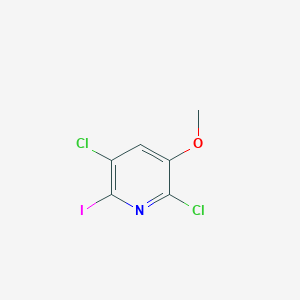
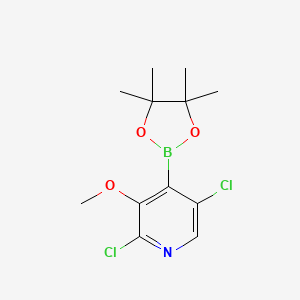

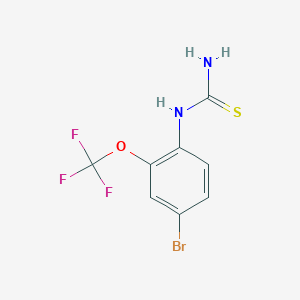

![1-[4-(Methylthio)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1453267.png)
